molecular formula C17H19N3O3 B14231617 1-(6-Formylquinazolin-4-yl)ethyl piperidine-4-carboxylate

1-(6-Formylquinazolin-4-yl)ethyl piperidine-4-carboxylate

Katalognummer: B14231617
Molekulargewicht: 313.35 g/mol
InChI-Schlüssel: CXJAXZKDLXPLCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Formylquinazolin-4-yl)ethyl piperidine-4-carboxylate is a chemical compound with the molecular formula C17H19N3O3 and a molecular weight of 313.35 g/mol It is known for its unique structure, which includes a quinazoline ring and a piperidine carboxylate ester

Vorbereitungsmethoden

The synthesis of 1-(6-Formylquinazolin-4-yl)ethyl piperidine-4-carboxylate involves several steps. One common method includes the reaction of 6-formylquinazoline with ethyl piperidine-4-carboxylate under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C). The mixture is heated under reflux conditions for several hours to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(6-Formylquinazolin-4-yl)ethyl piperidine-4-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(6-Formylquinazolin-4-yl)ethyl piperidine-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(6-Formylquinazolin-4-yl)ethyl piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(6-Formylquinazolin-4-yl)ethyl piperidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C17H19N3O3

Molekulargewicht

313.35 g/mol

IUPAC-Name

1-(6-formylquinazolin-4-yl)ethyl piperidine-4-carboxylate

InChI

InChI=1S/C17H19N3O3/c1-11(23-17(22)13-4-6-18-7-5-13)16-14-8-12(9-21)2-3-15(14)19-10-20-16/h2-3,8-11,13,18H,4-7H2,1H3

InChI-Schlüssel

CXJAXZKDLXPLCV-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC=NC2=C1C=C(C=C2)C=O)OC(=O)C3CCNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.